molecular formula C10H10FNO2 B11764770 (6S)-6-(4-fluorophenyl)morpholin-3-one CAS No. 920798-10-3

(6S)-6-(4-fluorophenyl)morpholin-3-one

Cat. No.: B11764770
CAS No.: 920798-10-3
M. Wt: 195.19 g/mol
InChI Key: XYKOFCAFMQIBFR-SECBINFHSA-N
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Description

(6S)-6-(4-Fluorophenyl)morpholin-3-one is a chiral morpholinone derivative characterized by a 4-fluorophenyl substituent at the 6th position of the morpholinone ring in the S-configuration. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, making this compound a candidate for drug discovery, particularly in enzyme inhibition or receptor modulation .

Properties

CAS No.

920798-10-3

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(6S)-6-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m1/s1

InChI Key

XYKOFCAFMQIBFR-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)F

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(4-Fluorophenyl)morpholin-3-one typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then cyclized to produce the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (S)-6-(4-Fluorophenyl)morpholin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(4-Fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-6-(4-Fluorophenyl)morpholin-3-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-(4-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The morpholine ring can also contribute to the compound’s overall stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
(6S)-6-(4-Fluorophenyl)morpholin-3-one* C₁₀H₁₀FNO₂ 195.19 4-Fluorophenyl (S-configuration) Morpholinone ring, ketone
(S)-6-Hydroxymethyl-morpholin-3-one C₅H₉NO₃ 131.13 Hydroxymethyl Hydroxyl, morpholinone ring
(S)-6-((R)-Hydroxyphenylmethyl)morpholin-3-one C₁₁H₁₃NO₃ 207.23 Hydroxyphenylmethyl (R-configuration) Hydroxyl, morpholinone ring
6-((4-Chlorophenoxy)(phenyl)methyl)morpholin-3-one C₁₇H₁₆ClNO₃ 317.77 4-Chlorophenoxy, phenylmethyl Chlorine, ether, morpholinone ring
Ezetimibe derivative C₂₄H₂₁F₂NO₃ 409.43 4-Fluorophenyl, pyranone, amino Fluorine, lactone, amino groups
Key Observations:
  • The chlorophenoxy group in the analog from introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to fluorine. Hydroxyphenylmethyl () adds chirality and hydrogen-bonding capacity, which could improve target selectivity but reduce metabolic stability.
  • Stereochemical Influence :

    • The S-configuration at the 6th position in the target compound is critical for enantioselective interactions, as seen in ezetimibe derivatives (), where stereochemistry governs cholesterol absorption inhibition.

Pharmacological Implications

  • Fluorophenyl vs. Hydroxymethyl : The fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to the polar hydroxymethyl group (), making it more suitable for central nervous system targets.
  • Comparison with Ezetimibe Derivatives: The ezetimibe-related compound () shares the 4-fluorophenyl motif but incorporates a pyranone ring and amino groups, highlighting how scaffold variations tailor compounds for specific applications (e.g., cholesterol vs. antimicrobial agents).

Solubility and Bioavailability

  • The hydroxymethyl analog () is expected to have higher aqueous solubility due to hydrogen-bonding capacity, whereas the fluorophenyl and chlorophenoxy analogs may exhibit superior lipid solubility.

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